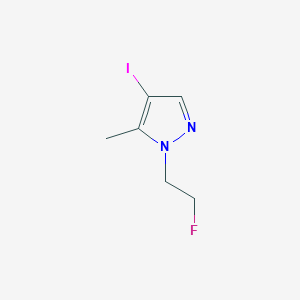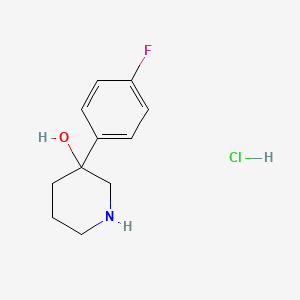
3-(4-Fluorophenyl)piperidin-3-ol hydrochloride
説明
The compound "3-(4-Fluorophenyl)piperidin-3-ol hydrochloride" is not directly mentioned in the provided papers, but it is related to the class of compounds discussed across the research. These compounds generally involve fluorinated aromatic groups attached to a piperidine structure, which is a six-membered ring containing one nitrogen atom. The presence of the fluorine atom on the phenyl ring and the hydroxyl group on the piperidine ring are of particular interest due to their potential impact on the molecule's chemical properties and biological activity.
Synthesis Analysis
The synthesis of related fluorinated piperidine compounds involves multi-step processes. For instance, the synthesis of a fluorinated pyrrolopyridine compound was achieved through electrophilic fluorination using a trimethylstannyl precursor, with palladium catalysis playing a crucial role in introducing the trimethylstannyl leaving group . Another synthesis method for arylpiperidin-4-ols, which are structurally similar to the compound of interest, involves the reaction of dichloropentan-3-ol with various anilines in the presence of potassium carbonate and sodium iodide in dimethylformamide . These methods highlight the complexity and the need for careful control of reaction conditions in the synthesis of fluorinated piperidine compounds.
Molecular Structure Analysis
The molecular structure of fluorinated piperidine compounds can be quite complex, with various substituents influencing the overall conformation and stability of the molecule. For example, a spiro[indole-3,2'-pyrrolidin]-2(1H)-one compound with a 4-fluorophenyl group was found to be essentially planar, with the exception of the pyrrolidin ring, which adopts an envelope conformation . Similarly, the crystal structure of a bis(p-methoxyphenyl)piperidin-4-one compound revealed a slightly distorted chair conformation for the piperidin ring . These studies suggest that the molecular structure of "3-(4-Fluorophenyl)piperidin-3-ol hydrochloride" would likely be influenced by the presence of the fluorophenyl group and the hydroxyl group.
Chemical Reactions Analysis
The chemical reactivity of fluorinated piperidine compounds can involve various types of interactions and reactions. For instance, in the crystal structure of a bis(4-fluorophenyl)piperidin-4-one compound, weak N-H...O and C-H...F interactions were observed, which contribute to the formation of infinite chains in the crystal lattice . Additionally, the reactivity of a fluorinated butenolide compound with hard and soft nucleophiles demonstrated the potential for conjugate addition and vinylic halogen displacement reactions . These findings suggest that "3-(4-Fluorophenyl)piperidin-3-ol hydrochloride" may also exhibit interesting reactivity patterns, particularly in the presence of nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated piperidine compounds are closely related to their molecular structure. For example, the crystal packing and intermolecular interactions in the crystal structure of a chloro-methyl-r(2),c(6)-bis(p-methoxyphenyl)piperidin-4-one were analyzed using Hirshfeld surface analysis, revealing a preference for O-H interactions . Similarly, the synthesis and evaluation of a tritium-labeled fluorinated piperidine compound for autoradiographic study of the phencyclidine receptor indicated the importance of the fluorine atom and the hydroxyl group in binding affinity . These studies provide insights into the potential properties of "3-(4-Fluorophenyl)piperidin-3-ol hydrochloride," such as solubility, stability, and biological activity.
科学的研究の応用
Synthesis of Piperidine Derivatives
Research has been conducted on synthesizing various piperidine derivatives, including 1-arylpiperidin-4-ols, which involve reactions with different anilines, such as 4-fluorophenyl. These syntheses contribute to the development of new molecular structures with potential applications in pharmaceuticals and chemical industries (Reese & Thompson, 1988).
Pharmacological Research
Studies on paroxetine hydrochloride, a compound closely related to 3-(4-Fluorophenyl)piperidin-3-ol hydrochloride, have been conducted. Paroxetine, a selective serotonin reuptake inhibitor, has been explored for its applications in treating various psychiatric disorders. The research encompasses its physicochemical properties, methods of preparation, and pharmacological effects (Germann et al., 2013).
Anti-Leukemia Activity
Compounds based on the molecular motif of piperidinium hydrochloride, with various substituted groups, have been synthesized and their structures characterized. These compounds, including derivatives with 3-fluorophenyl groups, exhibited potential anti-leukemia bioactivity, indicating their usefulness in cancer research and treatment (Yang et al., 2009).
Crystallography Studies
The crystal structures of paroxetine hydrochloride, which include the 4-fluorophenyl group, have been analyzed. Understanding these structures aids in the development of new drugs and helps in predicting their stability and behavior in different environments (Yokota et al., 1999).
将来の方向性
Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry . The development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
特性
IUPAC Name |
3-(4-fluorophenyl)piperidin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c12-10-4-2-9(3-5-10)11(14)6-1-7-13-8-11;/h2-5,13-14H,1,6-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSOJVWSNFKMLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C2=CC=C(C=C2)F)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70702084 | |
| Record name | 3-(4-Fluorophenyl)piperidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70702084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)piperidin-3-ol hydrochloride | |
CAS RN |
173447-91-1 | |
| Record name | 3-(4-Fluorophenyl)piperidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70702084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



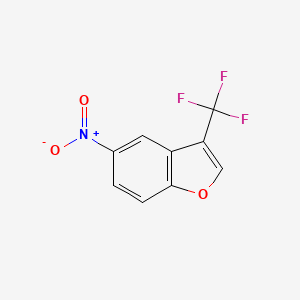
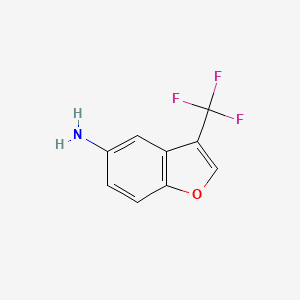
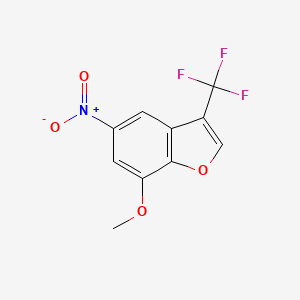
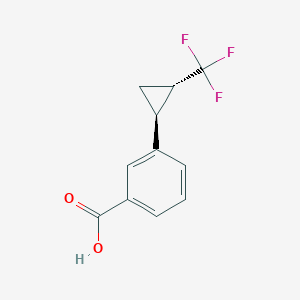
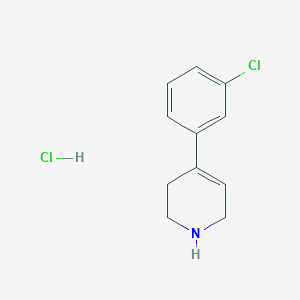
![Bis[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B3031091.png)
![[4-(2,2-Difluoroethoxy)-2-methylphenyl]amine hydrochloride](/img/structure/B3031092.png)
![[4-(2,2-Difluoroethoxy)phenyl]amine hydrochloride](/img/structure/B3031093.png)
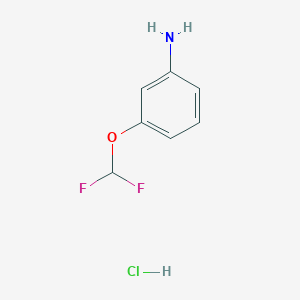
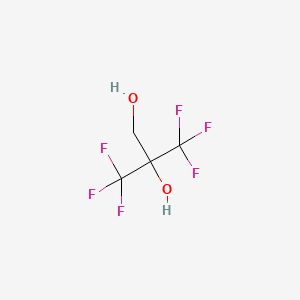
![3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-c]oxathiazole 1,1-dioxide](/img/structure/B3031097.png)

![1-[(3-Methylphenoxy)acetyl]piperazine](/img/structure/B3031099.png)
